Rac Fesoterodine-d14 Fumarate is a deuterated form of fesoterodine fumarate, which is an antimuscarinic agent primarily used in the treatment of overactive bladder symptoms, including urge urinary incontinence, urgency, and frequency. The compound is notable for its pharmacological profile and its role as a prodrug that is metabolized into its active form, 5-hydroxymethyl tolterodine.
Rac Fesoterodine-d14 Fumarate is synthesized from the parent compound fesoterodine fumarate, which has been extensively studied and utilized in clinical settings. The deuterated version is particularly valuable for research purposes, including pharmacokinetic studies and metabolic investigations.
The synthesis of rac Fesoterodine-d14 Fumarate involves several steps, primarily focusing on the introduction of deuterium into the molecular structure. The general methods for synthesizing fesoterodine fumarate include:
The synthesis requires careful control of temperature and solvent conditions to ensure high yield and purity of the final product. Analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to characterize the synthesized compound .
Rac Fesoterodine-d14 Fumarate has a complex molecular structure characterized by:
Rac Fesoterodine-d14 Fumarate undergoes various chemical reactions typical for antimuscarinic agents:
The kinetics of these reactions can be studied using liquid chromatography coupled with mass spectrometry (LC-MS), allowing for detailed profiling of metabolic products.
Rac Fesoterodine-d14 Fumarate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder:
Rac Fesoterodine-d14 Fumarate is primarily used in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: